![molecular formula C11H9BrF2N2 B1407516 2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile CAS No. 1627693-34-8](/img/structure/B1407516.png)
2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile
Overview
Description
2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile, also known as BDP, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase CK1δ, which plays a crucial role in various cellular processes, including circadian rhythm regulation, DNA damage response, and Wnt signaling.
Mechanism of Action
2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile acts as a selective inhibitor of CK1δ by binding to the ATP-binding pocket of the kinase domain. This binding prevents the phosphorylation of CK1δ substrates, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to regulate the circadian rhythm by inhibiting the phosphorylation of PER2, a key component of the circadian clock. 2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile has also been shown to inhibit the Wnt signaling pathway by preventing the phosphorylation of β-catenin, a key component of the pathway. In addition, 2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile has been shown to enhance the DNA damage response by inhibiting the phosphorylation of p53, a tumor suppressor protein.
Advantages and Limitations for Lab Experiments
2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile has several advantages for lab experiments. It is a potent and selective inhibitor of CK1δ, which allows for the specific inhibition of CK1δ-mediated signaling pathways. 2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile is also stable and can be easily synthesized in large quantities. However, 2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile has some limitations for lab experiments. It has a relatively short half-life, which requires frequent dosing in in vivo experiments. In addition, 2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile has limited solubility in aqueous solutions, which can make it challenging to administer in certain experiments.
Future Directions
There are several future directions for the use of 2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile in scientific research. One potential direction is the development of 2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile-based therapies for diseases that are associated with CK1δ dysregulation, such as cancer and Alzheimer's disease. Another direction is the exploration of the role of CK1δ in viral infections, as 2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile has been shown to inhibit the replication of several viruses, including HIV and HCV. Finally, the development of more potent and selective CK1δ inhibitors based on the structure of 2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile could lead to the discovery of new therapeutic targets for various diseases.
Conclusion:
In conclusion, 2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile is a chemical compound that has been widely used in scientific research as a tool to study the function of CK1δ in various cellular processes. It is a potent and selective inhibitor of CK1δ, which has several biochemical and physiological effects. 2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Scientific Research Applications
2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile has been extensively used in scientific research as a tool to study the function of CK1δ in various cellular processes. It has been shown to inhibit the activity of CK1δ in vitro and in vivo, leading to the identification of CK1δ as a potential therapeutic target for various diseases, including cancer, Alzheimer's disease, and viral infections.
properties
IUPAC Name |
2-bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF2N2/c12-10-2-1-9(5-8(10)6-15)16-4-3-11(13,14)7-16/h1-2,5H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYHDMZLRKEDPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CC(=C(C=C2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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